Home > Products > Screening Compounds P90786 > Cetamolol hydrochloride
Cetamolol hydrochloride - 77590-95-5

Cetamolol hydrochloride

Catalog Number: EVT-263686
CAS Number: 77590-95-5
Molecular Formula: C16H27ClN2O4
Molecular Weight: 346.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cetamolol hydrochloride is a biochemical.
Overview

Cetamolol hydrochloride is a synthetic compound classified as a beta-adrenergic antagonist, specifically targeting the β1-adrenergic receptors. It is primarily utilized in the management of cardiovascular diseases, functioning to mitigate the effects of catecholamines such as epinephrine and norepinephrine on the heart. This action results in a reduction of heart rate and blood pressure, making it an important therapeutic agent in treating conditions like hypertension and heart failure.

Source

Cetamolol hydrochloride was developed by AstraZeneca Pharmaceuticals Co., Ltd. and has been the subject of various clinical studies to evaluate its efficacy and safety in treating cardiovascular conditions. The compound is recognized by its CAS number 77590-95-5 and has been documented in several pharmacological studies and patents, highlighting its significance in medical research.

Classification

Cetamolol hydrochloride falls under the category of small molecule drugs and is classified as a beta-1 adrenergic receptor antagonist. Its mechanism involves selective inhibition of β1-adrenergic receptors, distinguishing it from other beta-blockers that may have broader receptor activity.

Synthesis Analysis

Methods

The synthesis of cetamolol hydrochloride involves a multi-step process that begins with the formation of key intermediates. A notable intermediate is 1-aryloxy-2,3-epoxypropane, which is synthesized through the reaction of an aryloxy compound with epichlorohydrin. This intermediate is subsequently reacted with a secondary amine, such as tert-butylamine, to yield cetamolol hydrochloride.

Technical Details

  1. Starting Materials: Aryloxy compounds, epichlorohydrin, and tert-butylamine.
  2. Reaction Conditions: The reactions are typically conducted under controlled temperature and pressure to optimize yield and purity.
  3. Industrial Production: Large-scale production mirrors laboratory synthesis but employs larger reactors and more stringent control measures to ensure consistency in product quality.
Molecular Structure Analysis

Cetamolol hydrochloride has the molecular formula C16H27ClN2O4. Its structural characteristics include:

  • Molecular Weight: Approximately 334.85 g/mol.
  • InChIKey: CRYTUFSEASFGMP-UHFFFAOYSA-N.

The compound features a complex arrangement that allows for its selective action on β1-adrenergic receptors, contributing to its pharmacological properties.

Chemical Reactions Analysis

Types of Reactions

Cetamolol hydrochloride can participate in various chemical reactions:

  • Oxidation: Can yield ketones or carboxylic acids.
  • Reduction: Converts cetamolol into corresponding alcohols.
  • Substitution: Involves replacement of functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents utilized in these reactions include:

  • Oxidizing Agents: Potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride.
  • Nucleophiles for Substitution Reactions: Various organic compounds depending on the desired product.

These reactions are typically executed under controlled laboratory conditions to ensure specific outcomes.

Mechanism of Action

Cetamolol hydrochloride functions primarily by blocking β1-adrenergic receptors located in cardiac tissue. By inhibiting these receptors, it prevents the binding of catecholamines, leading to:

  • Decreased heart rate (negative chronotropic effect).
  • Reduced myocardial contractility (negative inotropic effect).

This mechanism effectively lowers blood pressure and alleviates symptoms associated with cardiovascular diseases. Studies indicate that cetamolol demonstrates a dose-dependent blockade of epinephrine-induced hypokalemia, showcasing its potency relative to other beta-blockers like atenolol.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents such as methanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be stored away from light and moisture.
  • pH Range: The pH of aqueous solutions may vary but is typically maintained around neutral for optimal stability.

Relevant analyses include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) to confirm purity and structural integrity.

Applications

Cetamolol hydrochloride has diverse applications across several fields:

  1. Pharmaceutical Research: Used as a model compound for studying beta adrenergic antagonists.
  2. Clinical Medicine: Investigated for its effectiveness in managing cardiovascular diseases like hypertension and heart failure.
  3. Quality Control Standards: Employed as a reference standard in pharmaceutical manufacturing to ensure product consistency.
Synthesis and Structural Optimization [1] [8]

Historical Development of Beta-Adrenergic Antagonist Derivatives

The development of beta-adrenergic antagonists represents a landmark achievement in medicinal chemistry, beginning with the discovery of pronethalol in the early 1960s. As the first clinically useful beta-blocker, pronethalol demonstrated promising anti-anginal and anti-arrhythmic properties but was withdrawn due to carcinogenicity concerns in preclinical models [1]. This pivotal discovery catalyzed intensive structure-activity relationship studies aimed at improving safety and selectivity. Propranolol emerged as the first widely successful non-selective beta-blocker, establishing the fundamental pharmacophore model comprising an aromatic ring connected via an ether linkage to a beta-hydroxyaminopropane moiety [1].

Cetamolol hydrochloride represents a structural evolution within this pharmacophore framework, specifically designed to enhance β1-adrenoceptor subtype selectivity. Its molecular architecture incorporates a phenoxyacetamide group – a significant departure from earlier naphthalene (propranolol) or catechol (isoproterenol) ring systems [10]. This modification emerged during the 1970s-1980s when researchers systematically explored heterocyclic and substituted aromatic systems to optimize receptor subtype selectivity and pharmacokinetic profiles. Imperial Chemical Industries (ICI) played a pivotal role in this optimization phase, filing key patents covering synthetic routes to aryloxypropanolamine derivatives including cetamolol precursors [3]. The strategic incorporation of the N-methylacetamide extension on the aromatic ring distinguished cetamolol from earlier beta-blockers and contributed to its distinctive pharmacological profile.

Table 1: Evolution of Beta-Adrenergic Antagonists [1] [10]

GenerationRepresentative CompoundsCore Structural FeaturesSelectivity
FirstPronethalolNaphthalene ring systemNon-selective
FirstPropranololNaphthalene with oxymethylene linkageNon-selective
SecondAtenololBenzene ring with para-amide substituentβ1-selective
SecondCetamololPhenoxyacetamide extensionβ1-selective
ThirdCarvedilolCarbazole ring with multiple substituentsNon-selective/α1

Stereochemical Considerations in Cetamolol Hydrochloride Synthesis

The synthesis of cetamolol hydrochloride exemplifies the critical importance of stereochemical control in beta-adrenergic antagonist development. Like other aryloxypropanolamines, cetamolol contains a chiral center at the carbon bearing the beta-hydroxyl group, resulting in two enantiomers with distinct pharmacological properties. The (S)-(-)-enantiomer typically exhibits 50-100 times greater beta-blocking activity than the (R)-(+)-enantiomer due to optimal spatial orientation for receptor binding [7]. Early synthetic routes described in patents produced racemic mixtures via the symmetrical epoxide intermediate (glycidyl ether of methylphenoxyacetamide), which was subsequently opened with tert-butylamine [3].

Resolution of cetamolol enantiomers presents significant technical challenges. While classical diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) remains feasible, modern approaches favor asymmetric synthesis for higher enantiomeric excess. Key methodologies include:

  • Chiral catalysts: Employing transition metal complexes with chiral ligands for stereoselective epoxide ring opening
  • Enzymatic resolution: Utilizing lipases or esterases to selectively acylate or deacylate one enantiomer
  • Chiral pool synthesis: Starting from naturally occurring chiral building blocks

The hydrochloride salt formation, crystallization conditions, and purification methods profoundly impact the solid-state properties of cetamolol hydrochloride. Polymorphism screening during process development is essential, as different crystal forms can exhibit variations in solubility, stability, and dissolution rates. Modern analytical techniques, particularly chiral HPLC with polysaccharide-based stationary phases, enable precise quantification of enantiomeric purity, which must typically exceed 99.5% for the active (S)-enantiomer in pharmaceutical-grade material [7].

Table 2: Stereochemical Characteristics of Cetamolol Hydrochloride

PropertySpecificationAnalytical Methods
Absolute configuration(S)-(-)-enantiomer pharmacologically activeX-ray crystallography, Optical rotation
Synthetic approachRacemic synthesis + chiral resolution OR asymmetric synthesisChiral HPLC monitoring
Critical impurities(R)-(+)-enantiomer (<0.5%)Chiral HPLC, CE
Salt formationHydrochloride salt crystallizationpH monitoring, DSC, XRD
Polymorph controlForm I preferred for stabilityPXRD, DSC, TGA, IR

Structure-Activity Relationship (SAR) of Phenoxyacetamide Derivatives

Cetamolol's distinct pharmacological profile arises from its unique phenoxyacetamide architecture, which differs fundamentally from the naphthalene systems of early beta-blockers. Systematic SAR studies of this chemical class reveal several critical structural determinants of beta-adrenergic activity and selectivity:

Aromatic Substitution Pattern: The meta-position of the phenoxy ring in cetamolol features an -OCH₂C(O)NHCH₃ extension. This electronegative side chain creates a hydrogen-bond acceptor system that enhances interactions with Serine residues in the β1-adrenoceptor binding pocket. Comparative studies demonstrate that larger substituents (e.g., -OCH₂C(O)NHCH₂CH₃) diminish activity, suggesting steric constraints in the receptor subpocket [8].

Amide Bond Conformation: The acetamide linkage (-C(O)NH-) adopts a planar conformation that positions the methyl group perpendicular to the aromatic plane. This orientation facilitates optimal van der Waals contacts with hydrophobic receptor regions. Replacement with ester (-C(O)O-) or reverse amide (-NHC(O)-) functionalities substantially reduces beta-blocking activity, highlighting the critical nature of both hydrogen bonding capability and dipole orientation [8] [4].

Propanolamine Spacer Optimization: The -OCH₂CH(OH)CH₂NH- tether length proves essential for receptor engagement. Shortening to ethylene glycol derivatives eliminates activity, while extension to butylene linkers reduces beta1-selectivity. The secondary amine nitrogen must remain unsubstituted (R=H) for high affinity binding, though bulky substituents (tert-butyl in cetamolol) on the terminal nitrogen enhance β1-selectivity by sterically restricting access to β2-receptor subtypes [10].

Comparative Electronic Effects: Electron-withdrawing substituents on the phenoxy ring (e.g., chloro, trifluoromethyl) generally enhance beta-blocking potency but may reduce selectivity. Cetamolol's design strategically incorporates the hydrogen-bonding acetamide group without strongly electron-withdrawing properties, achieving an optimal balance between potency and subtype selectivity [4] [8].

Table 3: SAR of Phenoxyacetamide Modifications in Beta-Blockers [4] [8] [10]

Structural ElementModificationEffect on β1-ActivityEffect on β1-Selectivity
Aromatic substituentNone-- (Baseline)--
-OCH₂C(O)NHCH₃ (Cetamolol)++++++
-OCH₂C(O)NHCH₂CH₃++++
-OCH₂C(O)OH++
Amide bond-C(O)NH-++++++
-C(O)O- (Ester)++
-NHC(O)- (Reverse amide)--
Alkylamino group-NHCH(CH₃)₂+++++
-NHCH₂CH(CH₃)₂++++
-NHtBu (Cetamolol)+++++++
Stereochemistry(R)-Enantiomer++
(S)-Enantiomer++++++++

Recent computational studies have illuminated how cetamolol's phenoxyacetamide group confers enhanced β1-selectivity. Molecular dynamics simulations reveal that the methylacetamide carbonyl oxygen forms a stable hydrogen bond with Ser⁴⁹⁰ of the human β1-adrenoceptor, an interaction geometrically constrained in the β2 subtype due to subtle differences in transmembrane helix positioning [4]. Furthermore, the tert-butylamino group creates hydrophobic contacts with Val⁴⁹³ (β1) that cannot be accommodated by the smaller Ile residue at the corresponding position in β2 receptors. These insights from cetamolol's SAR continue to inform the design of novel cardioselective beta-blockers with improved therapeutic profiles.

Properties

CAS Number

77590-95-5

Product Name

Cetamolol hydrochloride

IUPAC Name

2-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenoxy]-N-methylacetamide;hydrochloride

Molecular Formula

C16H27ClN2O4

Molecular Weight

346.8 g/mol

InChI

InChI=1S/C16H26N2O4.ClH/c1-16(2,3)18-9-12(19)10-21-13-7-5-6-8-14(13)22-11-15(20)17-4;/h5-8,12,18-19H,9-11H2,1-4H3,(H,17,20);1H

InChI Key

CRYTUFSEASFGMP-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC=C1OCC(=O)NC)O.Cl

Solubility

Soluble in DMSO

Synonyms

Cetamolol hydrochloride; AI 27303; AI-27,303; AI27,303

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1OCC(=O)NC)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.